molecular formula C21H29N3O5 B5354687 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate

1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate

Cat. No.: B5354687
M. Wt: 403.5 g/mol
InChI Key: DVULTIZWFJHWSC-KQGICBIGSA-N
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Description

1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate is not fully understood. However, it is believed to act as a potent inhibitor of various enzymes and receptors, including phosphodiesterase 5 (PDE5) and dopamine receptors. This compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been reported to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate in lab experiments include its high potency, selectivity, and specificity. However, the limitations of using this compound include its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate. One of the potential areas of research is the development of this compound as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the mechanism of action and physiological effects of this compound need to be further studied to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with piperidine-4-carboxylic acid, followed by the formation of oxalate salt. Various methods have been reported in the literature for the synthesis of this compound, including the use of different catalysts and reaction conditions.

Scientific Research Applications

1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.

Properties

IUPAC Name

oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O.C2H2O4/c23-19(18-8-10-20-11-9-18)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-7,18,20H,8-16H2;(H,3,4)(H,5,6)/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVULTIZWFJHWSC-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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